molecular formula C11H23Br B15329443 4-(Bromomethyl)-6-methylnonane

4-(Bromomethyl)-6-methylnonane

Cat. No.: B15329443
M. Wt: 235.20 g/mol
InChI Key: HOXUCUXDJVRABX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-methylnonane is an organic compound characterized by a bromomethyl group attached to a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-methylnonane typically involves the bromination of 6-methylnonane. This can be achieved through the reaction of 6-methylnonane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-6-methylnonane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • Substituted nonanes (e.g., 4-azidomethyl-6-methylnonane)
  • Aldehydes (e.g., 4-formyl-6-methylnonane)
  • Carboxylic acids (e.g., 4-carboxy-6-methylnonane)

Scientific Research Applications

4-(Bromomethyl)-6-methylnonane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-6-methylnonane exerts its effects depends on the specific chemical reactions it undergoes. The bromomethyl group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved are determined by the nature of the nucleophiles or electrophiles it interacts with during these reactions.

Comparison with Similar Compounds

    4-(Chloromethyl)-6-methylnonane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-(Hydroxymethyl)-6-methylnonane: Contains a hydroxyl group, making it more suitable for reactions requiring alcohol functionalities.

    4-(Methoxymethyl)-6-methylnonane: Features a methoxy group, offering different solubility and reactivity profiles.

Uniqueness: 4-(Bromomethyl)-6-methylnonane is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

4-(bromomethyl)-6-methylnonane

InChI

InChI=1S/C11H23Br/c1-4-6-10(3)8-11(9-12)7-5-2/h10-11H,4-9H2,1-3H3

InChI Key

HOXUCUXDJVRABX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CCC)CBr

Origin of Product

United States

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